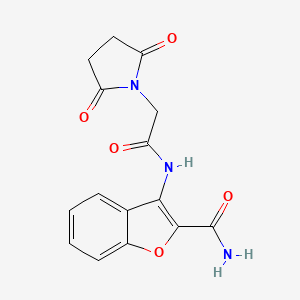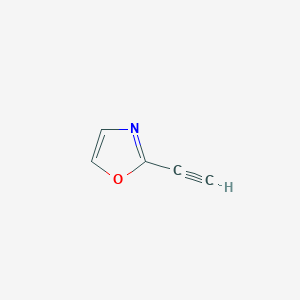
3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Aplicaciones Científicas De Investigación
DBIBO-NH2 has potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. DBIBO-NH2 has also been shown to inhibit the activity of various enzymes such as chymotrypsin and trypsin, making it a potential candidate for the development of enzyme inhibitors. Additionally, DBIBO-NH2 has been shown to have anticancer properties, making it a potential candidate for the development of new cancer drugs.
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)benzofuran-2-carboxamide Related compounds have been shown to have anticonvulsant properties , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
The mode of action of This compound A related compound was found to inhibit calcium currents mediated by cav 12 (L-type) channels . This suggests that This compound might also interact with these channels, leading to changes in neuronal excitability.
Pharmacokinetics
The pharmacokinetics of This compound A related compound was found to have high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . This suggests that This compound might also have favorable ADME properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DBIBO-NH2 in lab experiments is its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. DBIBO-NH2 has also been shown to inhibit the activity of various enzymes, making it a potential candidate for the development of enzyme inhibitors. However, one of the limitations of using DBIBO-NH2 in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.
Direcciones Futuras
There are various future directions for the research on DBIBO-NH2. One of the future directions is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Another future direction is the development of new enzyme inhibitors based on the ability of DBIBO-NH2 to inhibit the activity of various enzymes. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects. Further research is also needed to fully understand the mechanism of action of DBIBO-NH2 and its potential applications in various fields.
Conclusion:
DBIBO-NH2 is a chemical compound that has potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been synthesized using various methods and has been shown to have antibacterial, antifungal, and anticancer properties. DBIBO-NH2 has also been shown to inhibit the activity of various enzymes and proteins, making it a potential candidate for the development of new antibiotics and enzyme inhibitors. However, further studies are needed to determine the toxicity of this compound and its potential side effects. Additionally, further research is needed to fully understand the mechanism of action of DBIBO-NH2 and its potential applications in various fields.
Métodos De Síntesis
DBIBO-NH2 can be synthesized using various methods. One of the most common methods is the reaction between 2-(2,5-dioxopyrrolidin-1-yl)acetic acid and 2-aminobenzofuran-5-carboxamide. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-15(22)14-13(8-3-1-2-4-9(8)23-14)17-10(19)7-18-11(20)5-6-12(18)21/h1-4H,5-7H2,(H2,16,22)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJXHQFZCWJRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B2602737.png)
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)

![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)



![3-Fluorosulfonyloxy-5-[methyl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2602748.png)
![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)
![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)
![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)